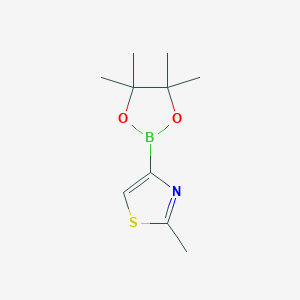![molecular formula C7H12N2O B6169073 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine CAS No. 2649017-03-6](/img/no-structure.png)
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine, also known as 1-oxa-6-azaspiro[3.4]octane, is an organic compound that is commonly used in laboratory experiments and scientific research. It is a cyclic amine that is composed of a seven-membered ring containing a nitrogen atom and a methyl group. 1-oxa-6-azaspiro[3.4]octane is a versatile compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. In drug discovery and development, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used to synthesize a variety of compounds that have been studied for their potential therapeutic effects. In organic synthesis, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and natural products. In biochemistry, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has been used to study the structure and function of proteins and enzymes.
Mechanism of Action
The exact mechanism of action of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane is not well understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds and van der Waals interactions. These interactions are thought to alter the structure and function of the proteins and enzymes, thus leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane are not well understood. However, it is believed to have a variety of effects, including modulation of enzyme activity, regulation of gene expression, and modulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Furthermore, 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane is easily synthesized and can be stored for long periods of time. However, it is important to note that 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane can be toxic at high concentrations, so it should be used with caution in laboratory experiments.
Future Directions
There are a variety of potential future directions for research involving 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane. These include further investigation of its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential therapeutic effects. Additionally, further research could be conducted to understand the biochemical and physiological effects of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane, as well as its potential applications in drug discovery and development.
Synthesis Methods
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-azaspiro[3.4]octane-7-one with a strong base, such as sodium hydride or potassium tert-butoxide, followed by the addition of a methylating agent, such as dimethyl sulfate or methyl iodide. This reaction yields the desired 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanaminepiro[3.4]octane product.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine' involves the formation of the spirocyclic ring system followed by the introduction of the amine group.", "Starting Materials": [ "4-hydroxybutanal", "2-methyl-2-nitrosopropane", "2,3-dihydrofuran", "ammonium chloride", "sodium borohydride", "acetic acid", "sodium hydroxide", "methylamine" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybutanal and 2-methyl-2-nitrosopropane in the presence of sodium borohydride and acetic acid to form 5-oxa-6-nitrosospiro[3.4]oct-6-ene", "Step 2: Reduction of 5-oxa-6-nitrosospiro[3.4]oct-6-ene with sodium borohydride to form 5-oxa-6-azaspiro[3.4]oct-6-ene", "Step 3: Cyclization of 5-oxa-6-azaspiro[3.4]oct-6-ene with 2,3-dihydrofuran in the presence of sodium hydroxide to form 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanol", "Step 4: Conversion of 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanol to 1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine by reaction with methylamine and ammonium chloride in ethanol" ] } | |
CAS RN |
2649017-03-6 |
Product Name |
1-{5-oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine |
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



